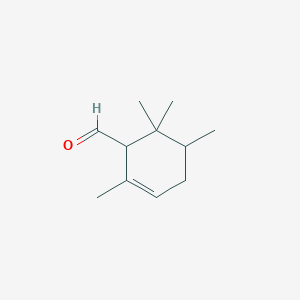

5-Methyl-alpha-cyclocitral

Beschreibung

Eigenschaften

Molekularformel |

C11H18O |

|---|---|

Molekulargewicht |

166.26 g/mol |

IUPAC-Name |

2,5,6,6-tetramethylcyclohex-2-ene-1-carbaldehyde |

InChI |

InChI=1S/C11H18O/c1-8-5-6-9(2)11(3,4)10(8)7-12/h5,7,9-10H,6H2,1-4H3 |

InChI-Schlüssel |

BTFBPMQRSSBITM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC=C(C(C1(C)C)C=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Functional Groups: 5-Methyl-alpha-cyclocitral’s aldehyde group enhances reactivity compared to esters (e.g., Methyl 5-acetylsalicylate) or alcohols (e.g., cyclohexanol derivative). Aldehydes are prone to oxidation, influencing stability in industrial applications. Heterocyclic compounds like 5-Methyl-5-phenylhydantoin exhibit nitrogen-containing rings, which confer distinct solubility and biological activity compared to purely hydrocarbon-based terpenes.

Molecular Weight and Volatility: Lower molecular weight compounds (e.g., cyclohexanol derivative, 156.27 g/mol) are more volatile, whereas higher-weight analogs (e.g., fluorinated naphthalene ester, 220.20 g/mol) may persist in environmental matrices.

Applications :

- Methyl esters and fluorinated aromatics are often intermediates in drug synthesis , while cyclic terpenes like 5-Methyl-alpha-cyclocitral are prioritized in fragrance formulations.

Analytical Challenges

Chemical analysis of these compounds faces hurdles such as:

- Extraction Complexity : Hydrophobic terpenes (e.g., 5-Methyl-alpha-cyclocitral) require specialized extraction methods, while polar functional groups (e.g., hydroxyl in Methyl 5-acetylsalicylate) may complicate chromatographic separation .

- Structural Isomerism: Differentiation between alpha and beta isomers demands high-resolution techniques like NMR or chiral chromatography, as noted in hydantoin derivatives .

Pharmacokinetic and Thermodynamic Considerations

While focuses on pharmaceuticals, its comparative framework can be extrapolated:

- Cyclic terpenes like 5-Methyl-alpha-cyclocitral likely exhibit rapid dermal absorption due to low molecular weight, whereas bulkier compounds (e.g., fluorinated esters) may show prolonged metabolic half-lives .

Research Findings and Data Gaps

Current evidence lacks direct studies on 5-Methyl-alpha-cyclocitral, necessitating reliance on structural analogs. Key research gaps include:

- Thermodynamic Data: The cyclohexanol derivative’s thermodynamic properties (e.g., enthalpy of vaporization) could model 5-Methyl-alpha-cyclocitral’s behavior under storage conditions .

Vorbereitungsmethoden

Lewis Acid-Catalyzed Cyclization of 1,3-Pentadiene and Isoamylene Aldehyde

The Diels-Alder reaction between 1,3-pentadiene and isoamylene aldehyde (prenal) is a cornerstone for synthesizing 5-methyl-α-cyclocitral. Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O) or aluminum trichloride (AlCl₃) catalyze the [4+2] cycloaddition to form 2,6,6-trimethyl-3-cyclohexenyl formaldehyde, which undergoes subsequent isomerization.

Typical Reaction Conditions

-

Molar Ratio : 1,3-pentadiene : isoamylene aldehyde = 1 : 0.7–0.8

-

Catalyst Loading : 10–20 mol% Lewis acid (e.g., 14.67 g AlCl₃ per 84.12 g 1,3-pentadiene)

-

Temperature : 80–100°C

-

Time : 0.8–1.2 hours

Post-reaction workup involves quenching with crushed ice, phase separation, and distillation under reduced pressure (1.86 kPa) to isolate the cycloadduct.

Nickel-Catalyzed Isomerization to 5-Methyl-α-Cyclocitral

The cycloadduct undergoes isomerization using a nickel-based catalyst system:

-

Catalyst Composition : NiCl₂ (1.4–2.2 mol%), Zn powder (1.4–1.5 mol%), NH₄Cl (0.05 mol%), and triphenylphosphine (PPh₃, 12–14 mol%)

-

Solvent : Toluene or dichloromethane

-

Temperature : 50–55°C

-

Time : 1.5–2.0 hours

This step achieves >99% selectivity for 5-methyl-α-cyclocitral, with yields of 96–97% after vacuum distillation.

Table 1: Optimization of Diels-Alder/Isomerization Method

Acid-Catalyzed Cyclization of Citral Derivatives

Sulfuric Acid-Mediated Cyclization

Henbest’s method, adapted for 5-methyl-α-cyclocitral, involves treating citral or its derivatives with concentrated sulfuric acid (95–98%) at low temperatures:

-

Reaction : Citral anil (N-methylaldimine) cyclizes in H₂SO₄ at -20°C.

-

Workup : Neutralization with KOH/MeOH, followed by steam distillation.

Key Data

Formic Acid-Assisted Rearrangement

De Jong’s protocol uses 90% formic acid to rearrange silylated intermediates into 5-methyl-α-cyclocitral:

-

Intermediate : (2,6,6-Trimethylcyclohex-1-en-1-yl)(trimethylsilyl)acetaldehyde

-

Conditions : 10 minutes at 25°C

Epoxidation-Rearrangement of Pyronene

The two-step process from US5175373A involves:

Epoxidation of Pyronene

Acid-Catalyzed Rearrangement

The epoxide undergoes H₂SO₄-mediated rearrangement to 5-methyl-α-cyclocitral:

Table 2: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Selectivity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diels-Alder/Isomerization | 97.1 | >99 | Industrial | Moderate |

| H₂SO₄ Cyclization | 90 | 95 | Laboratory | High |

| Epoxidation-Rearrangement | 75 | 85 | Pilot Scale | Low |

Challenges and Industrial Considerations

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-methyl-alpha-cyclocitral, and how can researchers optimize yield and purity?

- Methodology : Begin with established protocols for terpenoid synthesis, such as acid-catalyzed cyclization of precursors like β-cyclocitral. Optimize reaction parameters (temperature, solvent polarity, catalyst concentration) using Design of Experiments (DOE) to identify critical variables . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by GC-MS or HPLC analysis ensures purity >95% .

- Data Presentation : Tabulate yield, retention times, and spectral data (e.g., H NMR: δ 1.25 ppm for methyl groups; IR: 1680 cm for carbonyl) to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing 5-methyl-alpha-cyclocitral in complex matrices?

- Methodology : Combine GC-MS (for volatility) with LC-HRMS (for polar impurities). Validate methods using spiked samples and internal standards (e.g., deuterated analogs) to ensure accuracy .

- Cross-Validation : Compare NMR data (e.g., DEPT-135 for carbon types) with computational predictions (DFT calculations) to resolve ambiguities .

Q. How should researchers assess the stability of 5-methyl-alpha-cyclocitral under varying storage conditions?

- Experimental Design : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor degradation products via UPLC-PDA. Use Arrhenius kinetics to extrapolate shelf life .

- Critical Parameters : Include pH, light exposure, and oxygen levels in stability protocols. Report % degradation and major byproducts (e.g., oxidation to carboxylic acid derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent isomerization of 5-methyl-alpha-cyclocitral?

- Methodology : Perform kinetic studies under controlled pH (2–12) using stopped-flow spectroscopy. Propose mechanisms (e.g., keto-enol tautomerism) backed by C NMR tracking of carbonyl shifts and DFT-based transition state modeling .

- Contradiction Resolution : If conflicting data arise (e.g., unexpected intermediates), validate via isotopic labeling (O tracing) or in situ IR spectroscopy .

Q. How can researchers resolve contradictions in reported bioactivity data for 5-methyl-alpha-cyclocitral?

- Data Analysis Framework :

- Meta-Analysis : Aggregate published data, apply funnel plots to detect publication bias, and perform multivariate regression to identify confounding variables (e.g., solvent polarity) .

Q. What computational strategies predict the environmental fate of 5-methyl-alpha-cyclocitral?

- Modeling Workflow :

Use QSAR models (EPI Suite) to estimate biodegradation half-life.

Validate with microcosm studies (soil/water systems) and LC-MS/MS quantification .

- Uncertainty Mitigation : Compare outputs from multiple software (e.g., COSMOtherm vs. SPARC) and calibrate with experimental logP/Kow values .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.